Isoflucypram
Overview
Description
Isoflucypram is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It was developed by Bayer Crop Science and is known for its long-lasting efficacy against major foliar diseases in cereals . This compound is the first representative of a newly installed subclass of SDHIs within the Fungicide Resistance Action Committee (FRAC) family of complex II inhibitors .
Preparation Methods
Isoflucypram is synthesized through a series of chemical reactions involving the condensation of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid with N-[5-chloro-2-(propan-2-yl)benzyl]cyclopropanamine . The synthetic route involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. Industrial production methods focus on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Isoflucypram undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehalogenated products .
Scientific Research Applications
Isoflucypram has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . In biology, it is used to investigate the effects of SDHIs on fungal pathogens and their resistance mechanisms . In medicine, this compound’s interactions with human serum albumin are studied to understand its potential toxicity and pharmacokinetics . In industry, it is used as a fungicide to protect crops from diseases, thereby improving yield and quality .
Mechanism of Action
Isoflucypram exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the electron transport chain . By binding to the ubiquinone binding site of succinate dehydrogenase, this compound disrupts the normal function of the enzyme, leading to the accumulation of succinate and the inhibition of cellular respiration in fungal pathogens . This results in the death of the fungal cells and the prevention of disease progression .
Comparison with Similar Compounds
Isoflucypram is unique among SDHIs due to its altered binding mode and its unparalleled long-lasting efficacy against major foliar diseases in cereals . Similar compounds include other SDHIs such as boscalid, fluopyram, and fluxapyroxad . Compared to these compounds, this compound offers improved efficacy and a broader spectrum of activity .
Properties
IUPAC Name |
N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N3O/c1-10(2)14-7-4-12(20)8-11(14)9-26(13-5-6-13)19(27)15-16(17(21)22)24-25(3)18(15)23/h4,7-8,10,13,17H,5-6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFUQUGZXLEHLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)CN(C2CC2)C(=O)C3=C(N(N=C3C(F)F)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023707 | |
Record name | Isoflucypram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301023707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255734-28-1 | |
Record name | Isoflucypram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255734281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoflucypram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301023707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide; isoflucypram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOFLUCYPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U324M8WWD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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